molecular formula C23H23N3O3S2 B2976063 4-(azepan-1-ylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide CAS No. 681160-16-7

4-(azepan-1-ylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide

Cat. No.: B2976063
CAS No.: 681160-16-7
M. Wt: 453.58
InChI Key: OGJAOIWMHSARFE-UHFFFAOYSA-N
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Description

4-(Azepan-1-ylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core linked to an 8H-indeno[1,2-d]thiazole moiety and a sulfonamide-substituted azepane ring. Its synthesis likely follows methods analogous to other indeno-thiazole derivatives, involving condensation of ketones with thiourea precursors, though yields may vary depending on substituent complexity .

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S2/c27-22(25-23-24-21-19-8-4-3-7-17(19)15-20(21)30-23)16-9-11-18(12-10-16)31(28,29)26-13-5-1-2-6-14-26/h3-4,7-12H,1-2,5-6,13-15H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJAOIWMHSARFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach begins with the preparation of the indeno[1,2-d]thiazole core. This can be achieved through the reaction of thiourea with 2-tosyloxy-1-indanone, 2-bromo-2,3-dihydroinden-1-one, or 2,2-dibromo-2,3-dihydroinden-1-one . The resulting intermediate is then subjected to further functionalization to introduce the azepane and sulfonyl groups, followed by the coupling with benzamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced at the benzamide moiety or the thiazole ring under specific conditions.

    Substitution: The benzamide and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group may yield sulfonic acids, while reduction of the benzamide moiety could produce amines.

Scientific Research Applications

4-(azepan-1-ylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The indeno[1,2-d]thiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can form strong hydrogen bonds with target proteins, enhancing the compound’s binding affinity. The azepane ring may also contribute to the overall binding through hydrophobic interactions.

Comparison with Similar Compounds

Indeno[1,2-d]thiazole Derivatives ()

Compounds such as 7c (N-(6-isobutoxy-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide) and 7d (3,5-dimethoxy-N-(6-methyl-8H-indeno[1,2-d]thiazol-2-yl)benzamide) share the indeno-thiazole scaffold but differ in substituents. Key distinctions include:

  • Synthesis: Yields for indeno-thiazole derivatives (25–50%) are lower than benzothiazole analogs (78–90% in ), likely due to the complexity of fused-ring systems .
  • Substituent Effects : Methoxy and alkyl groups in 7c–7i () enhance solubility compared to the azepane sulfonyl group in the target compound, which may reduce solubility but improve target binding via sulfonamide interactions .

Benzothiazole and Thiazole-Benzamide Analogs ()

  • Melting points for these analogs (99.9–177.2°C) suggest higher crystallinity than indeno-thiazoles .
  • Compound 2D216 (): N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide shares a sulfonamide-benzamide-thiazole backbone but lacks the fused indeno ring. Its TLR adjuvant activity highlights the pharmacological versatility of this scaffold .

ZAC Antagonists ()

N-(Thiazol-2-yl)-benzamide analogs (e.g., compound 1 in ) demonstrate structure-activity relationships (SAR) where substitutions like tert-butyl or nitro groups modulate potency. The target compound’s azepane sulfonyl group may occupy a distinct binding pocket compared to smaller substituents in ZAC antagonists .

Table 1: Key Properties of Selected Analogous Compounds

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Biological Activity Reference
Target Compound Indeno-thiazole-benzamide Azepane sulfonyl N/A N/A Hypothetical anti-viral N/A
7c () Indeno-thiazole-benzamide 6-Isobutoxy, 3,5-dimethoxy 40 Not reported Anti-SARS-CoV-2
4i () Benzothiazole-benzamide 4-Ethylpiperazine 90 177.2 Enzyme inhibition
Compound 2D216 () Thiazole-benzamide 2,5-Dimethylphenyl, piperidine sulfonyl Not reported Not reported TLR adjuvant enhancement
N-(Thiazol-2-yl)-benzamide analog () Thiazole-benzamide 4-tert-butyl/5-nitro Not reported Not reported ZAC antagonism (IC₅₀ = 0.8 µM)

Solubility and Bioavailability

  • The azepane sulfonyl group in the target compound may reduce aqueous solubility compared to methoxy or piperazine-containing analogs (e.g., 4i ), though its lipophilicity could enhance membrane permeability .
  • Indeno-thiazole derivatives generally exhibit moderate solubility due to planar fused-ring systems, whereas non-fused thiazoles (e.g., ZAC antagonists) show better solubility .

Pharmacological Potential

  • Anti-Viral Activity: Indeno-thiazole derivatives (e.g., 7c–7i) inhibit SARS-CoV-2 via undefined mechanisms, possibly targeting viral entry or replication .
  • Enzyme Inhibition : Benzothiazole analogs () show enzyme inhibitory effects, suggesting the target compound may interact with similar targets (e.g., proteases or kinases) .
  • Adjuvant and Receptor Modulation : Sulfonamide-thiazole compounds like 2D216 enhance TLR signaling, while ZAC antagonists modulate ion channels, indicating scaffold versatility .

Biological Activity

4-(azepan-1-ylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide is a complex organic compound notable for its diverse structural motifs, including an azepane ring, a sulfonyl group, and an indeno[1,2-d]thiazole core. This unique structure suggests potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The compound's IUPAC name indicates a sophisticated arrangement that may influence its biological interactions. The molecular formula is C23H23N3O3S2C_{23}H_{23}N_3O_3S_2, and it has a molecular weight of approximately 453.6 g/mol. The presence of the sulfonyl group is particularly significant, as it can enhance binding interactions with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₈N₃O₃S₂
Molecular Weight453.6 g/mol
IUPAC NameThis compound
CAS Number681160-16-7

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The indeno[1,2-d]thiazole core is known to exhibit enzyme inhibition properties, while the sulfonyl group can form strong hydrogen bonds with target proteins, enhancing binding affinity. The azepane ring contributes to hydrophobic interactions that may stabilize the compound's binding to its targets.

Biological Activity

Research indicates that this compound shows promise in various biological applications:

1. Enzyme Inhibition:

  • The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor for proteases or kinases due to its structural motifs that mimic substrate binding sites.

2. Anticancer Activity:

  • Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

3. Antimicrobial Properties:

Study on Enzyme Inhibition

In a study examining the inhibition of a specific kinase, researchers found that derivatives of the indeno[1,2-d]thiazole core exhibited significant inhibitory effects. The presence of the azepane and sulfonyl functionalities was crucial for enhancing binding affinity and selectivity towards the target enzyme.

Anticancer Research

A recent investigation into the anticancer potential of related compounds revealed that they could induce cell cycle arrest in cancer cell lines. These findings suggest that this compound may have similar effects worth exploring further in preclinical models.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar derivatives:

CompoundBiological ActivityStructural Features
8H-Indeno[1,2-d]thiazole Derivatives Anticancer, AntimicrobialIndeno[1,2-d]thiazole core
Benzamide Derivatives Enzyme inhibitionBenzamide moiety
4-(azepan-1-ylsulfonyl)aniline Limited studies availableAzepane ring and sulfonyl group

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